2-Ethyl-3-ketopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

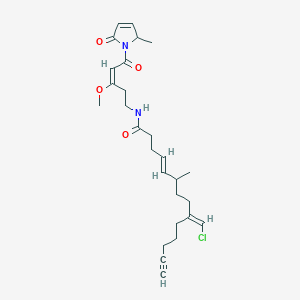

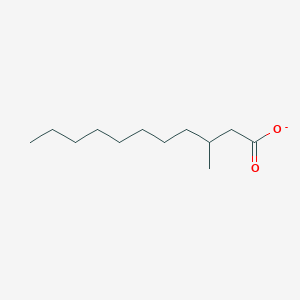

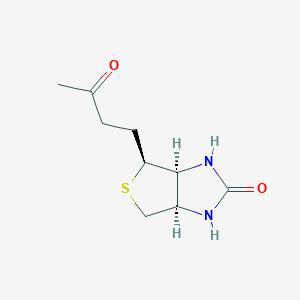

2-ethyl-3-ketopentanoic acid is a 3-oxo monocarboxylic acid that is pentanoic acid substituted at positions 2 and 3 by ethyl and oxo substituents respectively.

Scientific Research Applications

1. Protein Structural Characterization

2-Ethyl-3-ketopentanoic acid derivatives are utilized in protein structural characterization using solution NMR spectroscopy. Specific isotopic labeling of methyl groups, a technique enhanced by these derivatives, facilitates structural analyses of challenging proteins. For instance, an isotopic labeling protocol using precursors related to this compound allows for detecting long-range NOE cross-peaks in large proteins, enhancing our understanding of protein structures and interactions (Kerfah et al., 2015).

2. Catalysis in Chemical Reactions

Compounds related to this compound play a role in catalysis. For example, in the hydration of tetrolic acid ethyl ester, catalyzed by iridium complexes in water, intermediates resembling this compound structure are crucial for the production of ethyl acetoacetate, a beta-keto acid ester. This demonstrates the compound's significance in the synthesis of complex organic molecules (Kanemitsu et al., 2008).

3. Enantioselective Reduction in Biochemistry

In biochemistry, derivatives of this compound are used for the enantioselective reduction of challenging aliphatic ketones. For instance, a study showed that an acetophenone reductase could reduce ketones similar to this compound to their corresponding (S)-alcohols with high enantiomeric excess, indicating the compound's role in stereoselective synthesis processes (Koesoema et al., 2019).

4. Synthesis of Metallomesogenic Complexes

Ethyl 3-ketopentanoic acid derivatives have been used in the synthesis of metallomesogenic complexes. These complexes have potential applications in the field of materials science and nanotechnology. For instance, a study described the synthesis of copper(II) metallomesogenic complexes using mesogenic 3-aryl-3-keto ester, a derivative of this compound (Kovganko & Kovganko, 2013).

5. Industrial and Chemical Production

Derivatives of this compound are involved in the production of industrial and chemical products like methyl ethyl ketone (MEK). MEK, also known as 2-butanone, has applications as a solvent and in the production of various household and industrial products. It is also considered for use as a biofuel additive, indicating the compound's significance in industrial applications and renewable energy research (Penner et al., 2017).

properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

2-ethyl-3-oxopentanoic acid |

InChI |

InChI=1S/C7H12O3/c1-3-5(7(9)10)6(8)4-2/h5H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

SDVJLFHTPKRNAH-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)CC)C(=O)O |

Canonical SMILES |

CCC(C(=O)CC)C(=O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

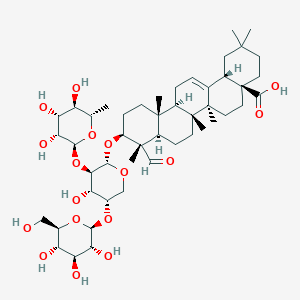

![(3R,3aR,5aS,6S,9aR,9bS)-6-butyl-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalene](/img/structure/B1259065.png)

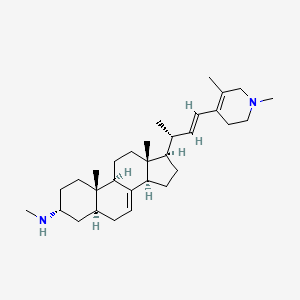

![methyl 8-{[beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosamyl]oxy}nonanoate](/img/structure/B1259068.png)